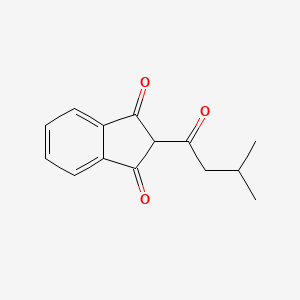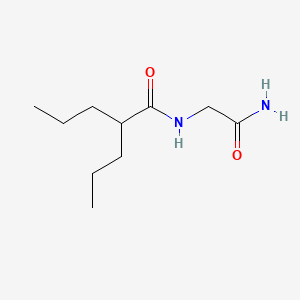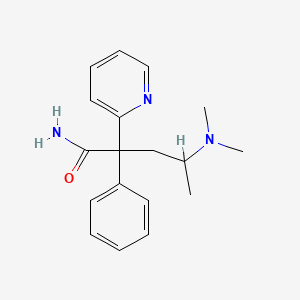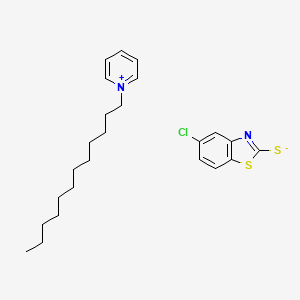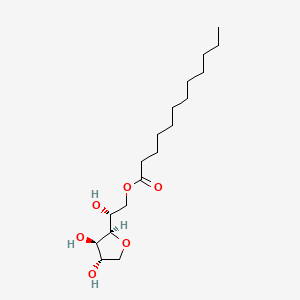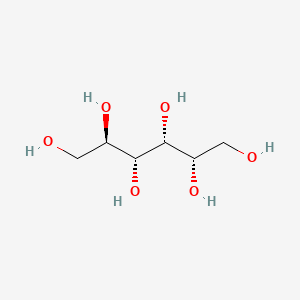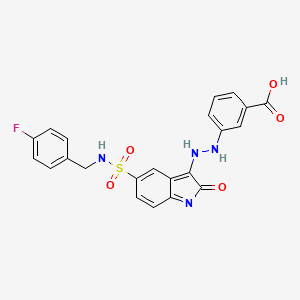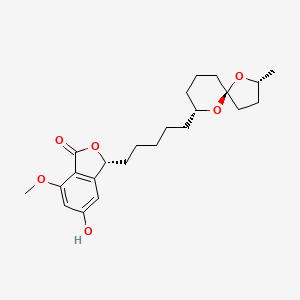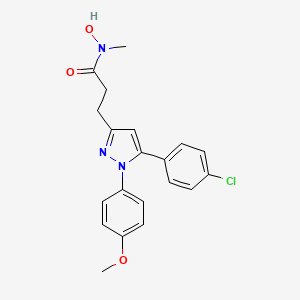
テポキサリン
概要
説明
科学的研究の応用
Tepoxalin has several scientific research applications:
Chemistry: Used as a model compound to study dual inhibition of cyclooxygenase and lipoxygenase enzymes.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for potential use in treating human conditions like arthritis and musculoskeletal disorders.
作用機序
テポキサリンは、シクロオキシゲナーゼとリポキシゲナーゼ酵素の両方を阻害することで効果を発揮します。 この二重阻害により、炎症と痛みの媒介物質であるプロスタグランジンとロイコトリエンの生合成が抑制されます . これらの経路を阻害することにより、テポキサリンは炎症を軽減し、鎮痛効果をもたらします。 分子標的には、シクロオキシゲナーゼ-2と5-リポキシゲナーゼ酵素が含まれます .
生化学分析
Biochemical Properties
Tepoxalin acts as a potent inhibitor of the enzymes cyclooxygenase (COX-2) and lipoxygenase (5-LOX), which play crucial roles in the biosynthesis of prostaglandins and leukotrienes, respectively . By inhibiting these enzymes, Tepoxalin suppresses the production of these inflammatory mediators, thereby reducing inflammation and pain .
Cellular Effects
Tepoxalin has been shown to have significant effects on various types of cells, particularly T cells . It has been found to inhibit T cell proliferation and block IL-2 mRNA transcription in certain conditions . Moreover, it has been observed to have selective activity against cancer cell lines that overexpress the ABCB1 transporter (MDR1/p-glycoprotein) .
Molecular Mechanism
The molecular mechanism of Tepoxalin involves its binding and inhibition of COX-2 and 5-LOX enzymes, leading to a reduction in the production of prostaglandins and leukotrienes . Additionally, it has been suggested that Tepoxalin may suppress T cell proliferation by inhibiting IL-2-induced signal transduction .
Temporal Effects in Laboratory Settings
Tepoxalin has been found to be stable under various storage conditions, including exposure to light for 30 days . In vitro studies have shown that Tepoxalin can reduce collagen loss from canine cartilage explants at a concentration of 10^-5 M .
Dosage Effects in Animal Models
In animal models, Tepoxalin has demonstrated potent anti-inflammatory and analgesic activities . Common side effects of Tepoxalin consumption in animals include vomiting, diarrhea, blood in feces, loss of appetite, fatigue, thirst, an increase in urination, and behavioral changes .
Metabolic Pathways
Tepoxalin is involved in the arachidonic acid metabolic pathway, where it inhibits the COX and LOX enzymes, thereby suppressing the biosynthesis of prostaglandins and leukotrienes .
準備方法
テポキサリンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、4-クロロベンズアルデヒドと4-メトキシフェニルヒドラジンを反応させて、ヒドラゾン中間体を生成することです。 工業生産方法では、温度、pH、反応時間などを制御することで、収率と純度を向上させることが多くあります .
化学反応の分析
テポキサリンは、次のようなさまざまな化学反応を起こします。
酸化: テポキサリンは、酸化されて対応する酸化物を生成することができます。
還元: 還元反応により、テポキサリンを還元型に変換することができます。
置換: テポキサリンは、官能基が他の基に置き換えられる置換反応を起こすことができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
テポキサリンには、いくつかの科学研究における応用があります。
化学: シクロオキシゲナーゼとリポキシゲナーゼ酵素の二重阻害を研究するためのモデル化合物として使用されます。
生物学: 炎症や免疫反応などの細胞プロセスに対する影響について調査されています。
類似化合物との比較
テポキサリンは、シクロオキシゲナーゼとリポキシゲナーゼ酵素の二重阻害という独自の特性を持っています。類似の化合物には、以下が含まれます。
ジクロフェナク: シクロオキシゲナーゼを阻害しますが、リポキシゲナーゼは阻害しません。
インドメタシン: 主にシクロオキシゲナーゼを阻害する別の非ステロイド系抗炎症薬です。
ナプロキセン: シクロオキシゲナーゼを阻害し、痛みと炎症の治療によく使用されます.
テポキサリンの二重阻害は、プロスタグランジンとロイコトリエンの両方によって媒介される炎症を軽減する上で特に効果的であり、他の非ステロイド系抗炎症薬とは異なります .
特性
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057610 | |
| Record name | Tepoxalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103475-41-8 | |
| Record name | Tepoxalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tepoxalin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tepoxalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tepoxalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103475-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPOXALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
